N-[Ethyl(2-hydroxyethyl)-lambda~4~-sulfanylidene]benzenesulfonamide
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Overview
Description
N-[Ethyl(2-hydroxyethyl)-lambda~4~-sulfanylidene]benzenesulfonamide is a chemical compound with the molecular formula C10H15NO3S2. This compound belongs to the class of sulfonamides, which are characterized by the presence of a sulfonyl group attached to an amine group. Sulfonamides are known for their diverse applications in medicine, agriculture, and industry due to their antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[Ethyl(2-hydroxyethyl)-lambda~4~-sulfanylidene]benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with an appropriate amine. The general reaction can be represented as follows: [ \text{RSO}_2\text{Cl} + \text{R’}_2\text{NH} \rightarrow \text{RSO}_2\text{NR’}_2 + \text{HCl} ] In this reaction, a base such as pyridine is often added to absorb the hydrochloric acid generated .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
N-[Ethyl(2-hydroxyethyl)-lambda~4~-sulfanylidene]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfonamide group typically yields sulfonic acids, while reduction can produce amines .
Scientific Research Applications
N-[Ethyl(2-hydroxyethyl)-lambda~4~-sulfanylidene]benzenesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential antimicrobial properties and interactions with biological systems.
Medicine: Investigated for its potential use in developing new drugs, particularly antibiotics.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[Ethyl(2-hydroxyethyl)-lambda~4~-sulfanylidene]benzenesulfonamide involves its interaction with specific molecular targets. In the case of its antimicrobial properties, the compound may inhibit the synthesis of essential bacterial enzymes or disrupt cell membrane integrity. The exact molecular pathways and targets can vary depending on the specific application and biological system .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonamide: A simpler sulfonamide with a similar functional group but different substituents.
Sulfanilamide: A well-known sulfonamide used as an antibiotic.
Sulfamethoxazole: Another sulfonamide antibiotic with a broader spectrum of activity.
Uniqueness
N-[Ethyl(2-hydroxyethyl)-lambda~4~-sulfanylidene]benzenesulfonamide is unique due to its specific substituents, which may confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
88708-15-0 |
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Molecular Formula |
C10H15NO3S2 |
Molecular Weight |
261.4 g/mol |
IUPAC Name |
N-[ethyl(2-hydroxyethyl)-λ4-sulfanylidene]benzenesulfonamide |
InChI |
InChI=1S/C10H15NO3S2/c1-2-15(9-8-12)11-16(13,14)10-6-4-3-5-7-10/h3-7,12H,2,8-9H2,1H3 |
InChI Key |
YPALZONKSRGPTB-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=NS(=O)(=O)C1=CC=CC=C1)CCO |
Origin of Product |
United States |
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